(2-Bromoethoxy)-tert-butyldimethylsilane
Overview
Description
(2-Bromoethoxy)-tert-butyldimethylsilane is an organosilicon compound that features a bromoethoxy group attached to a tert-butyldimethylsilane moiety. This compound is of interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane typically involves the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary haloalkane. In this case, the reaction between 2-bromoethanol and tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)-tert-butyldimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The bromo group can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as N-bromosuccinimide (NBS) and hydrogen peroxide are used.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding ethoxy compound.
Scientific Research Applications
(2-Bromoethoxy)-tert-butyldimethylsilane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates.
Material Science: The compound is utilized in the preparation of silicon-based materials with specific properties
Mechanism of Action
The mechanism of action of (2-Bromoethoxy)-tert-butyldimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the silicon moiety can stabilize intermediates through hyperconjugation and inductive effects. This makes the compound versatile in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethoxy)benzene
- (2-Bromoethoxy)tetrahydrofuran
- (2-Bromoethoxy)cyclohexane
Uniqueness
(2-Bromoethoxy)-tert-butyldimethylsilane is unique due to the presence of the tert-butyldimethylsilane group, which imparts steric hindrance and electronic effects that influence its reactivity. This makes it distinct from other bromoethoxy compounds, which may not have the same level of stability or reactivity .
Properties
IUPAC Name |
2-bromoethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKINHFZTVLNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394126 | |
Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86864-60-0 | |
Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(t-Butyldimethylsiloxy)ethylbromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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